molecular formula C11H13BClNO3 B1486669 (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid CAS No. 871332-75-1

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B1486669
CAS No.: 871332-75-1
M. Wt: 253.49 g/mol
InChI Key: NSFDJLUUAWITQY-UHFFFAOYSA-N
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Description

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H13BClNO3. It is a boronic acid derivative, which is known for its utility in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group, a chloro-substituted phenyl ring, and a pyrrolidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid typically involves a multi-step process. One common method includes the following stages :

    Formation of the Amide Bond: The reaction between pyrrolidine and 5-bromo-2-chlorobenzoic acid in the presence of benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in acetonitrile, with N-ethyl-N,N-diisopropylamine as a base, forms the amide intermediate.

    Borylation: The amide intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst, such as (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, and potassium acetate in 2-methyltetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chloro and pyrrolidine substituents, making it less sterically hindered and more reactive in certain reactions.

    4-Chlorophenylboronic Acid: Similar structure but lacks the pyrrolidine moiety, affecting its reactivity and binding properties.

    3-(Pyrrolidine-1-carbonyl)phenylboronic Acid: Similar structure but lacks the chloro substituent, which can influence its electronic properties and reactivity.

Uniqueness

(4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl)boronic acid is unique due to the combination of the chloro and pyrrolidine substituents, which provide distinct steric and electronic properties. These properties can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and drug discovery.

Properties

IUPAC Name

[4-chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BClNO3/c13-10-4-3-8(12(16)17)7-9(10)11(15)14-5-1-2-6-14/h3-4,7,16-17H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFDJLUUAWITQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661226
Record name [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871332-75-1
Record name [4-Chloro-3-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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